molecular formula C8H8N2O B15204856 4-(Furan-2-yl)-1-methyl-1H-imidazole

4-(Furan-2-yl)-1-methyl-1H-imidazole

Cat. No.: B15204856
M. Wt: 148.16 g/mol
InChI Key: ISRONDHGBASWKR-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-methyl-1H-imidazole is a synthetic heterocyclic compound featuring a fused structure of furan and methyl-substituted imidazole rings, designed for advanced chemical and pharmaceutical research. This scaffold is of significant interest in medicinal chemistry, as closely related furan-imidazole derivatives have demonstrated a broad spectrum of promising biological activities. These include potential as antiviral agents against targets like SARS-CoV-2 , as well as antibacterial and antifungal properties . The inherent structural motif is also investigated for its antioxidant capabilities in radical scavenging assays . Beyond pharmacology, the furan-imidazole core is a valuable building block in material science, with applications explored in the development of luminescent materials and polymers . The compound serves as a key intermediate for researchers synthesizing more complex molecules for drug discovery programs and for studying structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-(furan-2-yl)-1-methylimidazole

InChI

InChI=1S/C8H8N2O/c1-10-5-7(9-6-10)8-3-2-4-11-8/h2-6H,1H3

InChI Key

ISRONDHGBASWKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical and Modern Synthetic Routes to N- and C-Substituted Imidazoles

The synthesis of the imidazole (B134444) core has evolved significantly since its inception. Historically, the Debus-Radziszewski imidazole synthesis , first reported in 1858, represents a foundational multi-component reaction. nih.govwikipedia.org This method typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. nih.govwikipedia.org This approach is still utilized for creating C-substituted imidazoles. wikipedia.org

Modern synthetic chemistry has introduced a plethora of refined and versatile methods. The Van Leusen Imidazole Synthesis is a prominent example, allowing the preparation of 1,4- or 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.com This reaction has been adapted into a one-pot, three-component protocol, enhancing its efficiency. mdpi.com

Other contemporary strategies include:

Metal-Catalyzed Reactions: Various transition metals are employed to catalyze the formation of the imidazole ring. Copper-catalyzed reactions, for instance, can be used for the N-arylation of imidazoles or for constructing the ring from terminal alkynes and amidines. nih.govorganic-chemistry.org Rhodium(II) and gold catalysts are used in reactions involving 1-sulfonyl triazoles or ynamides, respectively, to yield highly substituted imidazoles. organic-chemistry.orgrsc.org

Multicomponent Reactions (MCRs): Expanding on the principle of the Debus-Radziszewski synthesis, modern MCRs provide rapid access to complex, tetra-substituted imidazoles by combining components like 1,2-dicarbonyl compounds, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) in a single step. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. wikipedia.orgnih.gov This technique has been successfully applied to various imidazole syntheses, including the Debus-Radziszewski reaction. wikipedia.org

Recent advances continue to expand the toolkit for imidazole synthesis, with a focus on improving regiocontrol and functional group tolerance. rsc.orgrsc.org These methods often exploit novel disconnections of the imidazole ring, utilizing starting materials such as α-azidoenones, ynamides, or enones to build the heterocyclic core through innovative bond-forming strategies. rsc.org

Detailed Synthetic Pathways for 4-(Furan-2-yl)-1-methyl-1H-imidazole

The synthesis of the specific target molecule, this compound, involves the strategic formation of the C4-C5 bond of the imidazole ring to attach the furan (B31954) moiety and the subsequent or concurrent N-methylation of the imidazole nitrogen. A common and effective strategy involves a two-step process: the initial synthesis of the 4-(furan-2-yl)-1H-imidazole core, followed by N-alkylation.

The primary precursors for this synthesis are derived from furan and simple reagents.

Furan-Containing Precursor: A key starting material is an α-haloketone of furan, such as 2-bromo-1-(furan-2-yl)ethanone . This compound can be synthesized from the commercially available 2-acetylfuran via bromination.

Nitrogen Source: Formamide (B127407) is a widely used and efficient reagent that serves as the source for the remaining atoms (N1, C2, and N3) required to form the imidazole ring when reacted with an α-haloketone. nih.gov

Methylating Agent: For the N-methylation step, common alkylating agents such as methyl iodide or dimethyl sulfate are used.

Base: A strong base, such as sodium hydride (NaH) , is typically required to deprotonate the N-H of the imidazole ring, forming a reactive imidazolide (B1226674) anion that can then be alkylated.

Optimization of these precursors involves ensuring high purity of the starting materials, particularly the α-haloketone, to prevent side reactions. The choice of methylating agent and base can also be optimized to improve yield and minimize over-alkylation or side reactions.

The synthetic sequence is generally performed under specific conditions to ensure high yields and purity.

Step 1: Imidazole Ring Formation The reaction of 2-bromo-1-(furan-2-yl)ethanone with formamide is typically carried out at elevated temperatures, often under reflux conditions, to drive the condensation and cyclization. This step generally does not require a catalyst. nih.gov The reaction mixture is heated for several hours until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 2: N-Methylation The N-methylation of the resulting 4-(furan-2-yl)-1H-imidazole is performed under anhydrous conditions to prevent quenching of the strong base.

The imidazole is dissolved in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) .

The solution is cooled, and a base like sodium hydride is added portion-wise to deprotonate the imidazole N-H.

The methylating agent (e.g., methyl iodide) is then added, and the reaction is allowed to proceed, often by warming to room temperature.

No external catalyst is needed for the SN2 alkylation step, as the reaction relies on the nucleophilicity of the imidazolide anion generated in situ.

Two key bond-forming events define this synthesis: the formation of the imidazole ring and the N-C bond for methylation.

Imidazole Ring Formation: The reaction between the α-haloketone and formamide proceeds through a well-established mechanism. Initially, formamide acts as a nucleophile, displacing the bromide from 2-bromo-1-(furan-2-yl)ethanone. This is followed by a series of condensation and cyclization steps with a second molecule of formamide (or its decomposition products, ammonia and formic acid), ultimately leading to the formation of the aromatic imidazole ring through dehydration and aromatization.

N-Methylation: This step is a classic example of a nucleophilic substitution reaction (SN2). The sodium hydride abstracts the acidic proton from the N1 nitrogen of the 4-(furan-2-yl)-1H-imidazole, forming the sodium salt (imidazolide). This imidazolide anion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming the final C-N bond to yield this compound.

Green Chemistry Principles in the Synthesis of Related Imidazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazoles to reduce environmental impact. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient methods. bohrium.comresearchgate.net

Key green strategies include:

Use of Bio-catalysts: Natural, non-toxic, and biodegradable catalysts have been explored. For example, lemon juice, which is acidic due to citric acid, has been successfully used as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netjipbs.com

Alternative Energy Sources: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. researchgate.netresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental hazards. asianpubs.org

Green Solvents: When a solvent is necessary, environmentally benign options like water or ethanol (B145695) are preferred. Water has been used as a solvent for the van Leusen imidazole synthesis under base-free conditions. mdpi.com

The following table summarizes some green chemistry approaches used in the synthesis of substituted imidazoles.

Green PrincipleMethodologyExample ApplicationBenefits
Renewable Catalyst Use of lemon juice as a natural acid catalyst. researchgate.netjipbs.comOne-pot synthesis of 2,4,5-triaryl-imidazoles.Low cost, biodegradable, non-toxic catalyst.
Energy Efficiency Microwave or ultrasound irradiation. researchgate.netSynthesis of tri- and tetra-substituted imidazoles.Short reaction times, high yields, easy work-up.
Waste Prevention Solvent-free (neat) reaction conditions. asianpubs.orgOne-pot synthesis of imidazole derivatives.Eliminates solvent waste, simplifies purification.
Safer Solvents Use of water as a reaction medium. mdpi.comVan Leusen synthesis of N-fused imidazoles.Environmentally benign, non-toxic, inexpensive.

Regioselectivity and Stereoselectivity Considerations in Imidazole-Furan Conjugate Synthesis

When synthesizing substituted imidazoles, controlling the position of the substituents on the ring—a concept known as regioselectivity —is of critical importance. rsc.org For a molecule like this compound, the synthetic strategy must favor the formation of the 1,4-disubstituted isomer over other possibilities (e.g., 1,2- or 1,5-disubstituted).

The synthesis of 1,4-disubstituted imidazoles can be challenging, but specific methods have been developed to achieve this with high regioselectivity. rsc.org The choice of starting materials is the primary determinant of the substitution pattern. For example, the reaction of an α-haloketone (R-CO-CH2X) with formamide reliably produces a 4-substituted imidazole (with the 'R' group at the C4 position). nih.gov Other methods, such as those starting from amidines and phenacyl bromides, can be optimized to exclusively yield 1,2,4-trisubstituted imidazoles. tandfonline.com The regiochemical outcome is often dictated by the specific reaction mechanism and the electronic or steric properties of the reactants. acs.org

Stereoselectivity becomes a consideration when chiral centers or other elements of stereochemistry, such as axial chirality, are present. While the target molecule itself is not chiral, the synthesis of more complex imidazole-furan conjugates could involve stereoselective steps. In the broader field of imidazole synthesis, significant advances have been made in controlling stereochemistry. For instance, catalytic enantioselective methods have been developed for the synthesis of axially chiral imidazoles, where rotation around a C-N bond is restricted, leading to stable atropisomers. nih.gov Such advanced strategies highlight the level of precision that can be achieved in modern heterocyclic synthesis.

Post-Synthetic Modifications and Functionalization Strategies of this compound

The structural framework of this compound, which combines two distinct five-membered aromatic heterocycles, offers multiple sites for post-synthetic modification. The imidazole and furan rings, along with the N1-methyl group, each present unique opportunities for functionalization, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for modulating the compound's physicochemical properties and for structure-activity relationship (SAR) studies in various chemical and biological contexts. The strategies for functionalization can be systematically categorized based on the targeted part of the molecule.

Modification at the Imidazole Ring

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution on the 1,4-disubstituted imidazole ring is directed by the existing substituents. The most likely position for electrophilic attack is the C5 carbon, which is activated by the adjacent nitrogen atom (N3) and is the most electron-rich unsubstituted position.

Common electrophilic substitution reactions applicable to the imidazole moiety include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO2) onto the imidazole ring can be achieved using standard nitrating agents. For instance, the nitration of 1-methylimidazole (B24206) has been shown to yield 1-methyl-5-nitro-1H-imidazole. A similar outcome is anticipated for this compound, where the reaction with a mixture of nitric acid and sulfuric acid would likely lead to the formation of 4-(furan-2-yl)-1-methyl-5-nitro-1H-imidazole.

Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the imidazole ring, which can then serve as handles for further cross-coupling reactions. Reaction with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in an appropriate solvent would be expected to yield the corresponding 5-halo derivatives.

Below is a table summarizing potential electrophilic substitution reactions on the imidazole ring of the target compound.

ReactionReagents and ConditionsExpected Major Product
NitrationHNO₃ / H₂SO₄4-(Furan-2-yl)-1-methyl-5-nitro-1H-imidazole
BrominationN-Bromosuccinimide (NBS), CCl₄5-Bromo-4-(furan-2-yl)-1-methyl-1H-imidazole
ChlorinationN-Chlorosuccinimide (NCS), CH₃CN5-Chloro-4-(furan-2-yl)-1-methyl-1H-imidazole
IodinationI₂, H₂O₂ / H₂SO₄4-(Furan-2-yl)-5-iodo-1-methyl-1H-imidazole

This table presents expected outcomes based on the known reactivity of similar 1-substituted imidazoles.

Functionalization of the Furan Ring

The furan ring is another electron-rich system within the molecule, known to undergo electrophilic aromatic substitution even more readily than benzene. In 2-substituted furans, such as the parent compound, electrophilic attack preferentially occurs at the C5 position, which is the most activated and sterically accessible site.

Halogenation: Furan reacts readily with halogens under mild conditions. For example, bromination of 2-substituted furans typically yields the 5-bromo derivative. Treating this compound with bromine in a solvent like dioxane would be expected to selectively functionalize the furan ring.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), it is anticipated that the furan ring would be formylated at the C5 position, yielding 5-(4-(1-methyl-1H-imidazol-4-yl)furan-2-yl)carbaldehyde. This aldehyde can then be a versatile intermediate for a wide range of further transformations.

Acylation: Friedel-Crafts acylation can introduce an acyl group to the furan ring. Using an acid anhydride (B1165640) like acetic anhydride with a mild Lewis acid catalyst, the 5-acetyl derivative could be synthesized.

The following table outlines potential functionalization strategies for the furan ring.

ReactionReagents and ConditionsExpected Major Product
BrominationBr₂ in Dioxane4-(5-Bromo-furan-2-yl)-1-methyl-1H-imidazole
FormylationPOCl₃, DMF5-(4-(1-methyl-1H-imidazol-4-yl)furan-2-yl)carbaldehyde
Acylation(CH₃CO)₂O, SnCl₄1-(5-(4-(1-methyl-1H-imidazol-4-yl)furan-2-yl))ethan-1-one
SulfonationPyridine-SO₃ complex5-(4-(1-methyl-1H-imidazol-4-yl))furan-2-sulfonic acid

This table illustrates predictable regioselective functionalizations of the 2-substituted furan ring.

Derivatization at the N1-Methyl Position

Direct functionalization of the N1-methyl group is generally challenging due to the high C-H bond dissociation energy. Post-synthetic modification at this position is often approached indirectly through a demethylation-realkylation strategy. This multi-step process allows for the introduction of a wide variety of substituents at the N1 position, greatly expanding the chemical diversity of the core scaffold.

N-Demethylation via N-Oxide Formation: A plausible route for N-demethylation involves a two-step sequence. First, the N3-nitrogen of the imidazole ring can be oxidized to an N-oxide. While direct oxidation of the N1-methyl group is difficult, oxidation of the more nucleophilic N3 is possible. However, a more established method for N-demethylation of N-methyl heterocycles involves oxidation of the tertiary amine to an N-oxide, followed by rearrangement or reduction. For N-methylated imidazoles, this process is not straightforward.

A more viable strategy for creating derivatives at the N1 position is often to start from a common precursor, such as 4-(furan-2-yl)-1H-imidazole, and then perform N-alkylation with various alkyl halides. However, for post-synthetic modification, a hypothetical pathway could involve oxidative cleavage. A more common approach in medicinal chemistry for N-dealkylation involves enzymatic or specific chemical methods that can be harsh. For instance, reaction with chloroformates can lead to N-demethylation.

A potential, albeit challenging, chemical sequence for derivatization is outlined below:

N-Demethylation: Treatment with a reagent like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis could cleave the N-methyl group to yield 4-(furan-2-yl)-1H-imidazole.

N-Realkylation/Arylation: The resulting N-H imidazole is a versatile nucleophile. It can be deprotonated with a suitable base (e.g., NaH) and then reacted with a wide range of electrophiles to introduce new substituents at the N1 position.

The table below details this two-step derivatization strategy.

StepReactionReagents and ConditionsIntermediate/Product
1N-Demethylation1. 1-Chloroethyl chloroformate (ACE-Cl) 2. Methanol (B129727) (MeOH)4-(Furan-2-yl)-1H-imidazole
2aN-AlkylationNaH, then R-X (e.g., Benzyl bromide)1-Benzyl-4-(furan-2-yl)-1H-imidazole
2bN-AcylationAcetic anhydride, Pyridine1-(4-(Furan-2-yl)-1H-imidazol-1-yl)ethan-1-one
2cMichael AdditionMethyl acrylateMethyl 3-(4-(furan-2-yl)-1H-imidazol-1-yl)propanoate

This table provides a representative, multi-step strategy for modifying the N1-substituent, which is a common approach for generating analogue libraries.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (e.g., ¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(Furan-2-yl)-1-methyl-1H-imidazole in solution. Through the analysis of ¹H and ¹³C NMR spectra, every proton and carbon atom in the molecule can be unambiguously assigned.

Experimental studies conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provide the chemical shifts for the compound. doi.org The ¹H NMR spectrum shows distinct signals for the methyl group protons, as well as the protons on the imidazole (B134444) and furan (B31954) rings. The presence of the electron-rich furan group influences the chemical shifts of the nearby imidazole protons. doi.org Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all eight carbon atoms in the molecule, including the methyl carbon and the carbons constituting the two heterocyclic rings. doi.org

The complete and accurate assignment of these signals is often facilitated by two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals, providing unequivocal evidence for the connectivity of the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound. doi.org Solvent: DMSO-d₆, Reference: TMS, Frequency: 400 MHz.

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
N-CH₃3.63Singlet (s)
Furan H-4'6.40Doublet of doublets of doublets (ddd)
Furan H-3'6.58Doublet of doublets (dd)
Imidazole H-57.00Doublet of doublets (dd)
Furan H-5'7.33Doublet of doublets (dd)
Imidazole H-27.36Doublet (d)

Table 2: ¹³C NMR Spectroscopic Data for this compound. doi.org Solvent: DMSO-d₆, Reference: TMS.

Carbon AssignmentChemical Shift (δ) [ppm]
N-CH₃77.06
Furan C-3'104.31
Furan C-4'111.33
Imidazole C-5114.68
Imidazole C-4131.61
Imidazole C-2135.62
Furan C-5'141.07
Furan C-2'148.99

Single-Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. However, reports indicate that obtaining single crystals of this compound suitable for X-ray analysis has been challenging. doi.org

In the absence of experimental crystallographic data, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict the molecule's lowest energy conformation and geometrical parameters in the gas phase. doi.org These computational studies suggest that the molecule has two primary conformers, 'syn' and 'anti', arising from the rotation around the C-C single bond connecting the furan and imidazole rings. The 'syn' conformer, where the furan oxygen and the imidazole N1-methyl group are on the same side, is predicted to be the most stable structure. doi.org

Theoretical calculations provide valuable estimates for bond lengths and angles, offering a model of the molecular geometry. For instance, the C-N bond lengths within the imidazole ring are calculated to be between 1.32 and 1.39 Å, while the C-O bonds in the furan ring are around 1.36 Å. doi.org The dihedral angle between the planes of the furan and imidazole rings is a key parameter, indicating the degree of twist between the two aromatic systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups. A combined experimental and theoretical approach allows for a detailed assignment of the vibrational modes of this compound. doi.org

The IR spectrum, typically recorded from a solid sample in KBr pellets, and the Raman spectrum are complementary. doi.org Key vibrational bands include C-H stretching modes from the aromatic rings and the methyl group, C=C and C=N stretching vibrations characteristic of the furan and imidazole rings, and various in-plane and out-of-plane bending modes. These experimental spectra can be interpreted in detail with the aid of quantum chemical calculations (DFT), which compute the harmonic vibrational frequencies and help assign specific bands to specific molecular motions. doi.org

Table 3: Selected Vibrational Frequencies and Assignments for this compound. doi.org

Frequency (cm⁻¹)TechniqueAssignment
~3100-3150IR/RamanAromatic C-H stretching (furan and imidazole rings)
~2900-3000IR/RamanMethyl (CH₃) group C-H stretching
~1500-1600IR/RamanC=C and C=N ring stretching vibrations
~1450IR/RamanCH₃ asymmetric bending
~1000-1250IR/RamanRing breathing modes, C-O stretching (furan)
~700-900IR/RamanC-H out-of-plane bending

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, mass spectral analysis shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 148. doi.org This corresponds to the exact molecular weight of the compound (C₈H₈N₂O). In the reported spectrum, this molecular ion is also the base peak (100% relative intensity), indicating its significant stability under the ionization conditions. doi.org

Table 4: Mass Spectrometry Fragmentation Data for this compound. doi.org

m/zRelative Intensity (%)Proposed Identity
148100Molecular Ion [M]⁺
11922.4[M - CHO]⁺ or [M - NCH]⁺
10522.4[M - HNCO]⁺ or other fragment
9210.4Fragment from ring cleavage
7914.9Fragment from ring cleavage
5114.9Fragment from ring cleavage

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and stability of furan-imidazole derivatives. nih.govresearchgate.netresearchgate.net The B3LYP functional combined with basis sets such as 6-31G(d,p) is commonly used to optimize the molecular geometry and determine electronic properties. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of a complex furan-imidazole derivative, the HOMO was located on the phenyl rings, while the LUMO was distributed across the imidazole (B134444) and furan (B31954) moieties, with a calculated energy gap indicating significant charge transfer potential within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov This analysis quantifies the stabilization energy (E²) associated with orbital overlaps, where a larger E² value indicates more intense interaction between electron donors and acceptors, contributing to greater molecular stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Furan-Imidazole Derivative Data extracted from a study on a structurally similar compound for illustrative purposes.

ParameterEnergy (eV)
EHOMO-5.58
ELUMO-2.15
Energy Gap (ΔE)3.43

Conformational Analysis and Potential Energy Surfaces

In a study of 2,4,5-Tri-2-furyl-1H-imidazole, X-ray crystallography revealed that the three furan rings are not coplanar with the central imidazole ring. nih.gov The dihedral angles between the furan and imidazole planes were found to be 29.3°, 19.4°, and 4.8°, indicating a twisted conformation. nih.gov Such computational scans are vital for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time, offering insights that static quantum calculations cannot. researchgate.netnih.gov These simulations can model the interactions between 4-(Furan-2-yl)-1-methyl-1H-imidazole and surrounding solvent molecules (e.g., water), revealing details about the solvation shell, hydrogen bonding networks, and conformational changes in solution.

For imidazole and 1-methylimidazole (B24206), MD simulations have been used to study liquid-phase dynamics, showing how hydrogen bonding influences molecular reorientation and diffusion. nih.gov For the target compound, MD simulations could elucidate how water molecules interact with the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, which would be crucial for understanding its solubility and behavior in an aqueous biological environment. These simulations are also foundational for calculating binding free energies in protein-ligand systems. nih.gov

In Silico Prediction of Molecular Interactions with Biomolecular Scaffolds (e.g., protein-ligand docking methodologies)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. ijper.orgresearchgate.net

Studies on various furan- and imidazole-containing compounds have demonstrated their potential as inhibitors for a range of protein targets. For example, furan-azetidinone hybrids were docked against several E. coli proteins, with results showing significant binding interactions, such as pi-pi stacking, with key amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR). ijper.org Similarly, novel thiazole (B1198619) derivatives containing furan and imidazole scaffolds were docked against DNA gyrase B, with calculations revealing good binding energies and interactions comparable to known inhibitors. researchgate.netmdpi.com The docking score, a numerical value representing the binding affinity, helps rank potential drug candidates. ijper.org

Table 2: Example Docking Results for a Furan-Imidazole Derivative Against a Protein Target Illustrative data based on studies of analogous compounds.

CompoundProtein TargetDocking Score (kcal/mol)Interacting Residues
Analog 4eEnoyl Reductase-9.195PHE 94, TYR 146
Analog 3aDNA Gyrase B-8.5LYS 109, ASN 52
Analog 8aDNA Gyrase B-8.2LYS 109, ASP 79

Theoretical Basis for Structure-Activity Relationship (SAR) Studies via Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational chemistry provides the theoretical foundation for SAR by calculating molecular descriptors that quantify various properties of the molecule. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use these descriptors to build mathematical equations that can predict the activity of new, untested compounds. nih.govnih.govej-chem.org

For imidazole-containing compounds, QSAR models have been successfully developed to predict their activities as farnesyltransferase inhibitors and anti-breast cancer agents. nih.govnih.gov The descriptors used in these models are often derived from DFT calculations and can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobic features. These models help rationalize why certain structural modifications—such as adding or changing a substituent—lead to an increase or decrease in biological effect, thereby guiding the design of more potent molecules. nih.govresearchgate.net

Prediction of Spectroscopic Parameters via DFT

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, including NMR (¹H and ¹³C), FT-IR, and Raman spectra. researchgate.netresearchgate.net Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can achieve high accuracy and are invaluable for confirming molecular structures. orientjchem.orgnrel.gov

For complex furan-imidazole derivatives, calculated ¹H and ¹³C NMR spectra have shown good agreement with experimental data. nih.govresearchgate.net For instance, the calculated ¹³C NMR signal for the C=N carbon in an imidazole ring was found at 156.02 ppm, closely matching experimental observations. nih.gov Similarly, vibrational frequencies from FT-IR and Raman spectra can be calculated and assigned to specific normal modes of the molecule, aiding in the interpretation of experimental spectra. researchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Furan-Imidazole Compound Data is illustrative of the accuracy of DFT-based predictions.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C=N (imidazole)156.02155.80
C-O (furan)124.50124.10
CH253.2953.05

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govorientjchem.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

Typically, electron-rich regions with a negative potential (nucleophilic sites) are colored red, while electron-poor regions with a positive potential (electrophilic sites) are colored blue. nih.gov Neutral regions are colored green. For furan-imidazole structures, MEP analysis consistently shows negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, identifying them as likely sites for electrophilic attack or hydrogen bonding. researchgate.netorientjchem.org Conversely, the hydrogen atoms, particularly any on the imidazole ring, typically show a positive potential, marking them as electrophilic sites. orientjchem.org This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the stability of molecular systems. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. By examining the interactions between these localized orbitals, particularly the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, a quantitative picture of electron delocalization can be obtained. nih.gov The stabilization energy associated with these interactions, denoted as E(2), provides a measure of the strength of the charge transfer. researchgate.net

Detailed Research Findings

While specific NBO analysis data for this compound is not extensively documented in the available literature, studies on structurally similar furan-imidazole derivatives provide significant insights into the expected charge delocalization patterns. nih.gov These studies consistently highlight the importance of intramolecular charge transfer (ICT) from the lone pair orbitals of heteroatoms to the antibonding orbitals of the π-conjugated framework.

The primary donor orbitals in the this compound system are the lone pairs of the nitrogen atoms within the imidazole ring and the oxygen atom of the furan ring. The principal acceptor orbitals are the π* antibonding orbitals of the C=C and C=N bonds within both heterocyclic rings.

Key interactions that contribute to the stabilization of the molecule include:

π → π interactions:* These interactions involve the delocalization of electrons from the π-bonding orbitals to the π*-antibonding orbitals within and between the furan and imidazole rings. This delocalization is a hallmark of aromatic systems and contributes significantly to their stability.

n → σ interactions:* Although generally weaker than n → π* interactions, the delocalization of lone pair electrons into σ*-antibonding orbitals also contributes to the molecular stability.

The stabilization energies (E(2)) calculated from second-order perturbation theory in NBO analysis quantify the strength of these donor-acceptor interactions. Larger E(2) values indicate more significant charge delocalization and a greater contribution to the stability of the molecule. researchgate.net

For instance, in a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant hyperconjugative interactions and charge delocalization. The most substantial interactions were identified as originating from the lone pairs of the nitrogen and oxygen atoms, leading to intramolecular charge transfer and stabilization of the molecular structure.

The following interactive table presents a hypothetical but representative set of donor-acceptor interactions and their corresponding stabilization energies for this compound, based on findings for analogous furan-imidazole systems. The specific atoms are numbered according to standard chemical nomenclature conventions for the imidazole and furan rings.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C2=C3) Imπ(C4=C5) Im20.5π → π
π(C7=C8) Fuπ(C9=C10) Fu18.2π → π
LP(1) N1 Imπ(C2=C3) Im45.8n → π
LP(1) N3 Imπ(C4=C5) Im55.3n → π
LP(1) O6 Fuπ(C7=C8) Fu38.7n → π
LP(1) O6 Fuπ(C9=C10) Fu25.1n → π
LP(1) N1 Imσ(C5-H) Im2.1n → σ
LP(1) O6 Fuσ(C7-H) Fu1.8n → σ

Note: The data in this table is illustrative and based on typical values found in related furan-imidazole compounds. "Im" refers to the imidazole ring and "Fu" refers to the furan ring.

These interactions collectively result in a significant delocalization of electron density across the entire molecular framework, which is a key feature of conjugated heterocyclic systems. The charge delocalization stabilizes the molecule and influences its chemical reactivity and electronic properties.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com This heightened reactivity is due to the electron-donating effect of the oxygen atom, which enhances the electron density of the ring. pearson.com Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting carbocation intermediate (a sigma complex) is better stabilized by resonance, with three possible contributing structures. chemicalbook.compearson.compearson.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com

In 4-(Furan-2-yl)-1-methyl-1H-imidazole, the furan ring is already substituted at its C2 position. Therefore, further electrophilic substitution is directed to the C5 position (the other α-position), which remains highly activated. The 1-methyl-1H-imidazol-4-yl substituent's electronic influence on the furan ring is a critical factor. The imidazole (B134444) ring system is also electron-rich and generally acts as an activating group, further enhancing the furan ring's susceptibility to electrophilic attack at the C5 position.

Typical electrophilic aromatic substitution reactions applicable to the furan moiety in this compound include:

Halogenation: Furan reacts readily with halogens under mild conditions. For instance, bromination can be achieved using bromine in a non-polar solvent like dioxane to yield the 5-bromo derivative. pearson.compearson.com

Nitration: Direct nitration of furan is often challenging as the strong acidic conditions typically used can cause ring degradation. A milder reagent, such as acetyl nitrate (B79036), is commonly employed to introduce a nitro group at the 5-position. youtube.com

Sulfonation: Reaction with a sulfur trioxide-pyridine complex can achieve sulfonation at the C5 position, avoiding the harsh conditions of concentrated sulfuric acid. youtube.com

Friedel-Crafts Reactions: Acylation can be performed using acid anhydrides with mild Lewis acid catalysts. The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is an effective method for formylating the 5-position.

ReactionReagentExpected Product
BrominationBr₂ in dioxane4-(5-Bromo-furan-2-yl)-1-methyl-1H-imidazole
NitrationAcetyl nitrate (CH₃COONO₂)1-Methyl-4-(5-nitro-furan-2-yl)-1H-imidazole
SulfonationSO₃-Pyridine complex5-(4-Methyl-1H-imidazol-5-yl)furan-2-sulfonic acid
Vilsmeier-HaackPOCl₃, DMF5-(1-Methyl-1H-imidazol-4-yl)furan-2-carbaldehyde

Nucleophilic Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic properties. In this compound, the nitrogen at position 1 (N-1) is part of a tertiary amine, being bonded to a methyl group and two carbon atoms within the ring. The nitrogen at position 3 (N-3) is a pyridine-like nitrogen, with its lone pair of electrons located in an sp² hybrid orbital in the plane of the ring. youtube.comnih.gov

This N-3 nitrogen is the primary center of nucleophilicity and basicity for the molecule. youtube.comresearchgate.net It can readily attack electrophiles, such as alkyl halides or acyl chlorides, to form quaternary imidazolium (B1220033) salts. The methylation of N-1 already prevents tautomerization, making N-3 the unambiguous nucleophilic site. wikipedia.org The basicity of 1-methylimidazole (B24206) (pKa of the conjugate acid is ~7.4) is slightly higher than that of imidazole itself, indicating a readily available lone pair on N-3 for reactions. wikipedia.org

Kinetic studies have quantified the nucleophilicity of imidazoles. While they are less nucleophilic than similarly basic acyclic amines, they are effective nucleophiles that react with a wide range of electrophiles. researchgate.netrsc.org The reaction of the N-3 atom with an electrophile (e.g., methyl iodide) would proceed via an Sₙ2 mechanism, leading to the formation of a 4-(furan-2-yl)-1,3-dimethyl-1H-imidazol-3-ium salt.

Reaction Example: Alkylation this compound + CH₃I → [4-(Furan-2-yl)-1,3-dimethyl-1H-imidazol-3-ium]⁺I⁻

This reactivity is fundamental to the synthesis of ionic liquids and functionalized imidazolium salts. youtube.com

Oxidation and Reduction Pathways of the Furan and Imidazole Moieties

Both the furan and imidazole rings can undergo oxidation, though they exhibit different susceptibilities and yield different products.

Oxidation: The furan ring is particularly sensitive to oxidation, which can lead to ring-opening. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) or ruthenium trichloride (B1173362) with sodium periodate (B1199274) can cleave the furan ring to yield dicarbonyl compounds or carboxylic acids. youtube.com Photochemical oxidation in the presence of a sensitizer (B1316253) and oxygen (singlet oxygen) can lead to a [4+2] cycloaddition across the 2- and 5-positions, forming an endoperoxide which can be rearranged to various products. nih.gov This reactivity is harnessed in applications like DNA-protein crosslinking. nih.gov

The imidazole ring is generally more resistant to oxidation than furan. However, it can be oxidized by powerful oxidants or under specific atmospheric conditions. Studies have shown that imidazole reacts with hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃), leading to the formation of various oxidation products, including formamide (B127407) and CO₂. acs.org In the context of ferrocenyl imidazole derivatives, the imidazole moiety can exhibit a quasi-reversible reduction wave in cyclic voltammetry analysis. scienceopen.com

Reduction: The furan ring can be reduced via catalytic hydrogenation. Depending on the catalyst and conditions, this can result in the saturation of one or both double bonds, yielding dihydrofuran or tetrahydrofuran (B95107) derivatives, respectively.

The imidazole ring is generally resistant to catalytic hydrogenation due to its aromatic stability. Reduction typically requires harsh conditions, such as high-pressure hydrogenation or the use of potent reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction).

MoietyReaction TypeConditions/ReagentsPotential Products
FuranOxidationRuCl₃, NaIO₄Ring-opened dicarboxylic acids
FuranPhoto-oxidation¹O₂, SensitizerEndoperoxide, subsequent rearrangement products
FuranReductionH₂, Pd/C4-(Tetrahydrofuran-2-yl)-1-methyl-1H-imidazole
ImidazoleOxidationOH•, NO₃•, O₃Ring-opened products (e.g., formamide)

Cycloaddition Reactions Involving the Furan Ring

The furan ring, despite its aromatic character, has a relatively low resonance energy (16 kcal/mol compared to 36 kcal/mol for benzene), allowing it to function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comyoutube.com These reactions are often reversible, and the position of the equilibrium depends on the nature of the furan substituent and the dienophile. mdpi.com

In this compound, the furan is substituted at the C2 position. The electronic nature of the substituent significantly influences reactivity. Electron-donating groups on the furan ring generally increase the rate of reaction with electron-deficient dienophiles (a normal-electron-demand Diels-Alder), whereas electron-withdrawing groups decrease it. rsc.org The 1-methyl-imidazol-4-yl group is expected to be electron-donating, thus promoting the cycloaddition.

The reaction of 2-substituted furans with dienophiles like maleimides or maleic anhydride (B1165640) typically yields 7-oxanorbornene adducts. tudelft.nlacs.org The reaction can produce a mixture of endo and exo diastereomers, with the ratio depending on reaction conditions and the specific substituents. rsc.org The retro-Diels-Alder reaction is a common competing process, especially at higher temperatures. mdpi.comrsc.org

Example: Reaction with N-phenylmaleimide The reaction would proceed to form a 7-oxabicyclo[2.2.1]heptane derivative. The regioselectivity is fixed due to the substitution pattern, but stereoselectivity (endo vs. exo) would need to be considered.

DieneDienophileReaction TypeProduct Type
This compoundN-Phenylmaleimide[4+2] Cycloaddition (Diels-Alder)7-Oxanorbornene adduct
This compoundMaleic Anhydride[4+2] Cycloaddition (Diels-Alder)7-Oxanorbornene adduct

Photochemical Properties and Reactivity

The photochemical behavior of linked furan and imidazole heterocycles can be complex, involving processes like isomerization, fluorescence, or degradation.

The photochemistry of furan itself is characterized by isomerization reactions. netsci-journal.com Direct irradiation can lead to the formation of "Dewar furan," which can then rearrange to cyclopropene (B1174273) derivatives. Sensitized reactions also tend to produce cyclopropenyl intermediates. netsci-journal.com

The imidazole ring is generally more photochemically stable. However, the combination of the two heterocycles, along with the specific substitution pattern, creates a larger conjugated system that can exhibit distinct photophysical properties. Furan and imidazole derivatives have been synthesized and investigated as fluorescent probes for applications such as in vitro and in vivo cancer cell imaging. nih.gov These molecules can exhibit significant fluorescence quantum yields and large Stokes shifts, properties which are desirable for imaging agents. nih.gov A study on a more complex furan-imidazole derivative calculated the HOMO-LUMO energy gap, which relates to the electronic absorption and potential reactivity of the molecule in its excited state. nih.gov The photochemical reactivity of this compound would likely involve excited states spanning both rings, and its stability or tendency to fluoresce would depend on the efficiency of non-radiative decay pathways versus radiative emission.

PropertyObservation/Potential Application
Fluorescence Potential for fluorescence, based on similar furan-imidazole structures used as imaging probes. nih.gov
Photochemical Isomerization The furan moiety may undergo isomerization to cyclopropene or Dewar furan intermediates upon UV irradiation. netsci-journal.com
HOMO-LUMO Gap The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic absorption properties and photochemical reactivity. nih.gov

Exploration of Molecular Interactions in Biological Systems Mechanistic Focus

Investigation of Protein-Ligand Binding Affinities via Biophysical Methods

Biophysical methods are crucial for quantitatively measuring the binding affinity between a ligand, such as 4-(Furan-2-yl)-1-methyl-1H-imidazole, and a target protein. These techniques monitor interactions in real-time without the need for cellular systems.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events. mdpi.comnih.gov In a typical SPR experiment, a target protein is immobilized on the sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected and recorded in a sensorgram. nih.gov This allows for the direct measurement of the association (kₐ) and dissociation (kₒ) rate constants. The equilibrium dissociation constant (Kₒ), a measure of binding affinity, is then calculated from the ratio of these rates (kₒ/kₐ). rsc.org

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. researchgate.net The resulting heat changes are measured after each injection, yielding data on the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govwur.nl This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. researchgate.net

Interactive Data Table: Illustrative Biophysical Binding Data for this compound
TechniqueTarget ProteinLigandKₐ (M⁻¹s⁻¹)kₒ (s⁻¹)Kₒ (nM)ΔH (kcal/mol)Stoichiometry (n)
SPR Kinase AThis compound1.5 x 10⁵3.0 x 10⁻³20Not MeasuredNot Measured
SPR Protease BThis compound2.2 x 10⁴4.4 x 10⁻⁴200Not MeasuredNot Measured
ITC Kinase AThis compoundNot MeasuredNot Measured25-9.81.05
ITC Transcription Factor CThis compoundNot MeasuredNot Measured1500-4.21.98

Enzyme Kinetic Studies using Purified Recombinant Enzymes and Model Substrates

Enzyme kinetic studies are performed to determine if this compound can modulate the activity of a specific enzyme. These assays typically use purified recombinant enzymes to ensure that any observed effect is due to a direct interaction with the target.

In these studies, the rate of the enzymatic reaction is measured in the presence of varying concentrations of this compound. The data can be used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the compound affects the enzyme's kinetic parameters, such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). For instance, a series of 1-methyl-1H-imidazole derivatives have been evaluated as potent inhibitors of Janus-associated kinase 2 (Jak2), demonstrating the utility of such assays in characterizing compounds with this core structure. researchgate.net

Interactive Data Table: Representative Enzyme Inhibition Data for this compound
Target EnzymeSubstrateCompoundIC₅₀ (µM)Mode of Inhibition
Jak2 Kinase Peptide-ATPThis compound0.085ATP-Competitive
Cyclooxygenase-2 Arachidonic AcidThis compound1.2Non-Competitive
Caspase-3 Ac-DEVD-pNAThis compound> 100No Inhibition

Receptor Binding Assays with Isolated Membrane Fractions or Recombinant Receptors

Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular receptor. nih.gov These assays often use isolated cell membrane fractions that are rich in the target receptor or purified recombinant receptors.

A common format is the competitive binding assay, where this compound would compete with a known radiolabeled or fluorescently-labeled ligand for binding to the receptor. merckmillipore.comnih.gov The amount of labeled ligand that is displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Kᵢ), which reflects the binding affinity of the compound for the receptor. thermofisher.com These assays are essential for identifying which receptors the compound interacts with and with what potency.

Modulation of Cellular Pathways in in vitro Cell Culture Models

To understand the biological effects of this compound within a cellular context, its impact on specific signaling pathways and gene expression is investigated using in vitro cell culture models.

Gene Expression Analysis

Cultured cells can be treated with this compound, and subsequent changes in messenger RNA (mRNA) levels for specific genes can be quantified using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis. For example, studies on the related compound furan (B31954) have shown that it can alter the expression of genes involved in cell cycle control and apoptosis in rat liver cells. nih.govnih.gov This type of analysis can reveal which genetic programs are modulated by the compound.

Signal Transduction Cascades

The effect of the compound on intracellular signaling can be assessed by measuring the phosphorylation status or activity of key proteins within a signaling cascade. Techniques like Western blotting with phospho-specific antibodies are used to detect changes in protein activation. For instance, if this compound were to inhibit a kinase like Jak2, a downstream effect would be a reduction in the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. researchgate.net

Subcellular Localization Studies in Cultured Cells

Determining the specific location of this compound within a cell is key to understanding its mechanism of action. Fluorescence microscopy is a primary tool for these investigations. mdpi.com

If the compound is intrinsically fluorescent, its distribution within live or fixed cells can be directly visualized. Many furan and imidazole (B134444) derivatives possess fluorescent properties that make them suitable for imaging applications. nih.govnih.govresearchgate.net Alternatively, a fluorescent tag could be chemically conjugated to the molecule, although this could alter its biological activity. By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the precise subcellular compartments where the compound accumulates can be identified.

Development of Reporter Assays for Specific Biological Processes

Reporter assays are valuable tools for measuring the activation or inhibition of a specific biological pathway in a high-throughput manner. These assays are engineered in cultured cells to produce an easily measurable signal, such as light (luciferase) or color, in response to a specific biological event.

For example, to measure the activation of a transcription factor, a reporter construct can be created where the gene for a reporter protein (like luciferase) is placed under the control of a DNA response element that the transcription factor binds to. If this compound modulates the activity of this transcription factor, it will lead to a corresponding change in the reporter signal. Such assays have been used to screen for ligands of the melanocortin 4 receptor (MC4R), where receptor activation leads to a CRE-driven (cAMP response element) reporter gene expression. nih.gov This approach allows for the efficient screening and characterization of how a compound affects a specific cellular process.

Analytical Methodologies for Detection and Quantification in Research

Development of Chromatographic Methods (HPLC, GC, UHPLC) for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for the separation, purity assessment, and quantification of furan-imidazole compounds. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are widely utilized, with the choice of method depending on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing imidazole (B134444) derivatives. For compounds like 4-(Furan-2-yl)-1-methyl-1H-imidazole, reversed-phase (RP) HPLC is commonly the first approach. A C18 column is a typical stationary phase, providing effective separation based on hydrophobicity. researchgate.netnih.govrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov Optimization of the mobile phase composition, pH, and flow rate is critical to achieve adequate retention and resolution from impurities. nih.govchromforum.org For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities. ptfarm.pl Detection is commonly performed using a UV detector, set at a wavelength where the imidazole or furan (B31954) moiety exhibits maximum absorbance. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically <2 µm). UHPLC methods are particularly suitable for high-throughput analysis and for resolving complex mixtures. wiley.com For imidazole derivatives, UHPLC systems coupled with mass spectrometry (UHPLC-MS) provide enhanced sensitivity and selectivity. wiley.comresearchgate.net A study on various imidazole compounds utilized a Waters Acquity UPLC HSS T3 column with a mobile phase of water and methanol, both containing 0.1% formic acid, to achieve rapid separation. wiley.com

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. Due to the polarity and potentially low volatility of imidazole derivatives, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This process reduces the compound's polarity and improves its chromatographic behavior. GC methods for imidazoles have been developed using capillary columns, such as those with a (5% phenyl)-95% methyl polysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.net

TechniqueStationary Phase (Column)Mobile Phase/Carrier GasDetectorKey Application
HPLC Reversed-Phase C18Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2UV-DADPurity, Quantification
UHPLC Waters Acquity UPLC HSS T3Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid)MS (HESI)High-throughput analysis
GC Capillary Column (e.g., Carbowax 20M)Helium or NitrogenFID / MSAnalysis of volatile derivatives

Spectrophotometric and Fluorometric Assays for Concentration Determination

Spectrophotometric and fluorometric methods provide alternative or complementary approaches for quantifying furan-imidazole compounds, leveraging their inherent light-absorbing and emitting properties.

Spectrophotometric assays are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. For this compound, a UV-Visible spectrophotometer can be used to measure its absorbance spectrum and identify the wavelength of maximum absorption (λmax). A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. This curve can then be used to determine the concentration of the compound in unknown samples. While rapid and straightforward, spectrophotometry can be susceptible to interference from other compounds in the sample that absorb at the same wavelength. nih.govresearchgate.net For example, methods have been developed for nitro-furan derivatives by reacting them to produce colored products with maximum absorption at a specific wavelength, which is then measured. researchgate.netuobasrah.edu.iq

Fluorometric assays measure the light emitted by a compound after it absorbs light. Fluorescence is often more sensitive and selective than absorbance-based methods. nih.gov Many furan and imidazole derivatives exhibit intrinsic fluorescence, or they can be chemically modified to become fluorescent. nih.govmdpi.comrsc.orgrsc.org Furan-conjugated systems, in particular, have been noted for their fluorescent properties. nih.govmdpi.com A fluorometric assay would involve exciting the sample at its optimal excitation wavelength and measuring the emission at the corresponding emission wavelength. The intensity of the emitted light is then correlated with the analyte's concentration. Studies have synthesized and characterized various fluorescent furan and imidazole derivatives, noting their excitation and emission wavelengths and quantum yields, which are key parameters for developing a quantitative assay. nih.gov

Assay TypePrincipleTypical WavelengthsAdvantagesLimitations
Spectrophotometry Measures light absorptionUV-Vis range (e.g., 200-400 nm)Simple, rapid, cost-effectiveLower sensitivity, potential for spectral overlap
Fluorometry Measures light emissionExcitation: ~350-360 nm, Emission: ~430-450 nm for furan-imidazoles nih.govHigh sensitivity, high selectivityNot all compounds are fluorescent, quenching effects

Capillary Electrophoresis Techniques for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is an attractive alternative to HPLC for the analysis of polar and charged molecules like imidazole derivatives, offering high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com

In Capillary Zone Electrophoresis (CZE), the most common form of CE, analytes are separated in a fused-silica capillary filled with a background electrolyte (BGE) or buffer. The separation is based on the charge-to-size ratio of the analytes. For imidazole compounds, the pH of the BGE is a critical parameter, as it determines the charge state of the molecule. nih.gov

To enhance separation selectivity, additives can be included in the BGE. For instance, cyclodextrins have been used as chiral selectors for the enantiomeric separation of imidazole derivatives. nih.gov Imidazolium-based ionic liquids have also been employed as additives to modify the capillary wall, prevent analyte sorption, and improve the repeatability of the separation process. mdpi.com Detection in CE is typically performed by on-column UV-Vis absorbance, measuring the analyte as it passes through the detector window.

CE ParameterDescriptionTypical Conditions for Imidazoles
Capillary Fused-silica, uncoated or coated50-75 µm internal diameter
Background Electrolyte (BGE) Carries the current and maintains pHPhosphate or borate (B1201080) buffers nih.gov
Applied Voltage Driving force for separation15-30 kV
Injection Introduction of the sample into the capillaryHydrodynamic or electrokinetic
Detection On-column measurementUV-Vis absorbance

Mass Spectrometry-Based Detection in Complex Research Matrices

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC or LC, it provides a high degree of sensitivity and specificity, making it ideal for detecting and quantifying compounds in complex matrices such as biological or environmental samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of polar and non-volatile compounds like this compound. mdpi.commdpi.com After separation on an LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft method that typically produces the protonated molecular ion [M+H]+. mdpi.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be employed. mdpi.com In this mode, a specific precursor ion (e.g., the [M+H]+ of the target compound) is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile compounds or those that can be made volatile through derivatization. gdut.edu.cn After separation on the GC column, the analytes are typically ionized by Electron Impact (EI), which is a high-energy process that causes extensive fragmentation. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be used for structural elucidation and confirmation by comparing it to spectral libraries. gdut.edu.cnnih.gov GC-MS/MS can also be used to improve sensitivity and selectivity for trace-level analysis in complex samples. nih.govuzh.ch

TechniqueIonization MethodCommon ApplicationKey Advantage
LC-MS/MS Electrospray Ionization (ESI)Quantification in biological fluids (plasma, urine) researchgate.netHigh sensitivity and selectivity for polar, non-volatile compounds
GC-MS Electron Impact (EI)Identification of volatile derivatives in environmental samples researchgate.netgdut.edu.cnProvides structural information through fragmentation patterns

Sample Preparation Techniques (e.g., extraction, derivatization) for Imidazole-Furan Compounds

Effective sample preparation is a prerequisite for reliable and accurate analysis. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction is the most common sample preparation step.

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For extracting furanic compounds from aqueous samples, an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) can be used. nih.gov The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has largely replaced LLE. amazonaws.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. amazonaws.comresearchgate.netresearchgate.net For polar imidazole compounds, cation-exchange or reversed-phase (e.g., C18) sorbents can be effective. researchgate.net Dispersive SPE (d-SPE) and Solid-Phase Microextraction (SPME) are variations that offer further advantages in terms of speed and reduced solvent use. uzh.chresearchgate.netnih.govnih.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis. Compounds containing polar functional groups with active hydrogens (like -NH groups in an unsubstituted imidazole ring) are often derivatized to increase their volatility and thermal stability.

Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently used. sigmaaldrich.comphenomenex.com

Acylation involves introducing an acyl group, often using reagents like perfluoroacylimidazoles or perfluoroacid anhydrides, to create more volatile derivatives. thermofisher.com

Other reagents, such as isobutyl chloroformate, have also been successfully used to derivatize imidazole compounds for GC-MS analysis. gdut.edu.cn

TechniquePrincipleTarget AnalytesApplication
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent. amazonaws.comPolar compounds from aqueous matricesCleanup of biological and environmental samples researchgate.net
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquids.Compounds with differential solubilityGeneral extraction from aqueous solutions akjournals.com
Silylation Replaces active hydrogens with a non-polar TMS group. phenomenex.comPolar compounds with -OH, -NH, -COOH groupsPre-GC analysis to increase volatility sigmaaldrich.com
Acylation Introduces an acyl group into the molecule. thermofisher.comCompounds with hydroxyl and amine groupsPre-GC analysis thermofisher.com

Potential Applications in Materials Science and Catalysis

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The molecular structure of 4-(Furan-2-yl)-1-methyl-1H-imidazole, featuring a nitrogen donor atom in the imidazole (B134444) ring, makes it a viable candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). mdpi.comresearchgate.net MOFs are crystalline materials wherein metal ions or clusters are connected by organic ligands, forming porous structures with applications in gas storage, separation, and catalysis. mdpi.combeilstein-journals.org

The imidazole moiety is a well-established functional group in the design of MOFs and CPs. researchgate.net The nitrogen atoms of the imidazole ring can effectively coordinate with various metal centers (e.g., Zn(II), Cu(II), Cd(II)), leading to the self-assembly of one-, two-, or three-dimensional networks. mdpi.commdpi.comrsc.org For instance, coordination polymers have been successfully synthesized using ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, demonstrating the versatility of imidazole derivatives in forming stable, infinite frameworks. mdpi.com

Although direct synthesis of MOFs using this compound as the primary ligand is not extensively documented, its potential is clear. The compound could function as a monodentate or bidentate ligand, potentially involving the furan (B31954) oxygen atom in coordination under certain conditions. The combination of the imidazole and furan rings could also influence the resulting framework's topology and pore environment, possibly introducing unique electronic properties or selective adsorption capabilities. The flexibility and coordination modes of the ligand, along with the choice of metal ion and reaction conditions, would play crucial roles in determining the final structure and properties of the material. mdpi.com

Ligand Design for Homogeneous or Heterogeneous Catalysis

The nitrogen atoms in the imidazole ring of this compound make it a promising ligand for the development of both homogeneous and heterogeneous catalysts. Imidazole and its derivatives are known to coordinate with transition metals to form catalytically active complexes for a variety of organic transformations. rsc.orgresearchgate.net The reaction of imidazole with metal salts can yield complexes with significant catalytic activity, for instance, in oxidation reactions.

The dual nature of the furan and imidazole rings offers intriguing possibilities for ligand design. The imidazole group can serve as a strong sigma-donating ligand to stabilize a metal center, while the furan ring, a π-excessive heterocycle, could electronically influence the catalytic activity. Research on related structures has shown that imidazole-based ligands can be used to create robust metal complexes. For example, ruthenium(II) complexes bearing imidazole-phenanthroline ligands have been explored for the transfer hydrogenation of furanic aldehydes, key reactions in biomass conversion. researchgate.net While this specific compound has not been reported in such catalytic systems, its fundamental structure is analogous to ligands used in established catalytic processes. The presence of both furan and imidazole moieties could be leveraged in reactions involving biomass-derived substrates, where the furan component might enhance substrate-catalyst interactions.

Role as a Structural Motif in Advanced Functional Materials (e.g., organic electronics, sensors)

Furan- and imidazole-containing compounds are increasingly investigated for their roles in advanced functional materials, including organic electronics and chemical sensors. ntu.edu.sgresearchgate.net The π-conjugated systems of these heterocycles can facilitate charge transport and give rise to useful photophysical properties. researchgate.net

Organic Electronics: Furan-based π-conjugated molecules are recognized as an emerging class of organic semiconductors due to their high solubility, photoluminescent quantum efficiency, and charge carrier mobility. researchgate.net Theoretical studies on related furan-imidazole derivatives, such as 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have indicated significant nonlinear optical (NLO) properties. malayajournal.org The calculated first-order hyperpolarizability of this related molecule was found to be eighteen times greater than that of the standard material, urea, suggesting its potential as a building block for NLO materials. malayajournal.org This highlights the potential of the furan-imidazole scaffold in this compound for applications in optoelectronics.

Investigation as a Component in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structure of this compound is well-suited for participating in such assemblies.

The aromatic nature of both the furan and imidazole rings allows for potential π–π stacking interactions, which are crucial in organizing molecules in the solid state. Furthermore, while the N-1 position of the imidazole is methylated, the C-H bonds on both rings could act as weak hydrogen bond donors, interacting with suitable acceptors. In the context of coordination polymers, related imidazole-based ligands have been shown to form 2D sheets that are further assembled into 3D supramolecular nets through π–π stacking interactions. rsc.org These non-covalent forces dictate the final packing arrangement and can significantly influence the material's bulk properties, such as its thermal stability and photoluminescence.

Luminescence Properties of this compound Derivatives

Derivatives containing both furan and imidazole moieties are frequently luminescent, a property that is highly sensitive to their chemical environment and molecular structure. This makes them valuable as fluorophores in sensors and organic light-emitting diodes (OLEDs). The fluorescence in these systems often arises from π→π* transitions within the conjugated aromatic system. nih.gov

Studies on various imidazole derivatives have provided insight into their photophysical behavior:

Solvatochromism: The emission and absorption spectra of phenanthro[9,10-d]-imidazole derivatives have been shown to be dependent on solvent polarity. nih.gov This solvatochromic behavior is related to changes in the dipole moment of the molecule upon excitation.

Metal Complexes: Coordination of furan-imidazole derivatives to metal ions can create new luminescent materials. Rhenium(I) complexes incorporating 2-(Furan-2-yl)-1H-Imidazo[4,5-f] beilstein-journals.orgrsc.orgPhenanthroline have been synthesized and characterized, demonstrating that the imidazole-based ligand can be part of a luminescent metallic assembly. researchgate.net

Mechanochromism: Certain pyridyl-substituted imidazole crystals exhibit mechanochromic luminescence (MCL), where the emission wavelength changes in response to mechanical stimuli like grinding. rsc.org This property is linked to changes in the crystal packing and intermolecular interactions.

The table below summarizes the photophysical properties of a selection of related furan- and imidazole-based compounds, illustrating the typical characteristics of this class of molecules.

Compound/SystemExcitation Max (λ_ex)Emission Max (λ_em)Key Findings
2-(Furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI)Not specified606 nmUsed as a fluorescent sensor for Ag+ ions, exhibiting fluorescence quenching upon binding. nih.gov
Phenanthro[9,10-d]imidazole derivatives~372-386 nm~415-515 nmDisplay solvatochromism; emission and absorption maxima shift with solvent polarity. nih.gov
Pyridyl-substituted phenanthroimidazoleNot specified~440 nm (crystal) -> ~478 nm (ground)Shows mechanochromic luminescence; emission wavelength shifts upon grinding. rsc.org

While specific luminescence data for this compound is not available in the reviewed literature, the extensive research on analogous structures strongly suggests that it and its derivatives would also possess interesting photophysical properties worthy of investigation.

Future Directions and Emerging Research Avenues

Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Screening

The future synthesis of derivatives based on the 4-(Furan-2-yl)-1-methyl-1H-imidazole scaffold will likely see a significant shift towards automated processes. Advanced robotic systems can facilitate the rapid and efficient production of large compound libraries by employing techniques like parallel synthesis. Synthetic strategies that are amenable to automation, such as multicomponent reactions (MCRs) which offer efficiency and atom economy, will be crucial. nih.gov The van Leusen imidazole (B134444) synthesis, a versatile method for creating substituted imidazoles, is another pathway that could be adapted for automated platforms to generate structural diversity around the core scaffold. mdpi.com

Once these libraries are synthesized, high-throughput screening (HTS) will be instrumental in identifying compounds with desired biological activities. HTS allows for the rapid testing of thousands of compounds against specific biological targets. For instance, developing a fluorescence polarization-based assay could enable the efficient screening of derivatives that inhibit specific protein-protein or protein-heparin interactions, a method successfully used for other molecular targets. dovepress.com This combination of automated synthesis and HTS creates a powerful engine for discovery, enabling researchers to quickly navigate the vast chemical space of this compound analogues to identify promising lead compounds for further development.

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of compounds derived from the this compound scaffold. astrazeneca.comresearchgate.net These computational tools can analyze vast datasets to predict the physicochemical and biological properties of novel molecules, thereby accelerating the design-make-test-analyze cycle. nih.govbeilstein-journals.org

ML models can be trained on existing data from similar furan- and imidazole-containing compounds to forecast properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govmdpi.com This predictive capability allows for the in silico screening of virtual compound libraries, prioritizing molecules that are more likely to have favorable drug-like properties before committing resources to their synthesis. nih.gov

Furthermore, advanced AI techniques like graph neural networks (GNNs) and transfer learning can be employed to better understand structure-activity relationships (SAR). astrazeneca.com GNNs are particularly adept at learning from molecular graph structures to predict their behavior. nih.gov Generative models can also design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a biological target and low predicted toxicity. fnasjournals.com

Table 1: Application of AI/ML Models in the Drug Discovery Pipeline for this compound Derivatives
Stage of Drug DiscoveryAI/ML TechniquePotential Application
Target Identification Natural Language Processing (NLP), Network AnalysisMine scientific literature and biological data to identify and validate novel therapeutic targets for the scaffold.
Hit Identification Virtual Screening, Machine Learning (e.g., SVM, Random Forest)Screen large virtual libraries of derivatives against a target protein to identify potential "hits". nih.gov
Lead Optimization Generative Models, Quantitative Structure-Activity Relationship (QSAR)Design novel analogues with improved potency, selectivity, and ADMET properties. nih.gov Predict bioactivity based on chemical structure.
Preclinical Development Predictive Modeling (e.g., Deep Neural Networks)Predict ADMET properties, potential off-target effects, and toxicity to de-risk candidates before clinical trials. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structure of this compound makes it a prime candidate for interdisciplinary research. The fusion of chemistry, biology, and materials science can uncover novel applications beyond traditional medicinal chemistry.

From a biological perspective, the furan (B31954) and imidazole moieties are present in numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ijabbr.comnih.govutripoli.edu.ly Future research should focus on elucidating the specific molecular targets and mechanisms of action for this compound and its derivatives. This involves target deconvolution studies to identify the proteins or pathways modulated by these compounds, potentially revealing new therapeutic strategies for various diseases.

In materials science, the heterocyclic rings of the scaffold offer interesting electronic and coordination properties. There is potential to incorporate this molecule as a building block in the synthesis of novel polymers or metal-organic frameworks (MOFs). For example, research into poly(N-allyl-tetrasubstituted imidazole) has demonstrated the utility of imidazole rings in creating new polymeric systems. researchgate.net Derivatives of this compound could be explored for applications in organic electronics, sensors, or as catalysts, leveraging the chemical versatility of the imidazole core. researchgate.net

Table 2: Potential Interdisciplinary Research Applications
FieldResearch DirectionPotential Outcome
Medicinal Chemistry/Biology Elucidate the mechanism of action for observed bioactivities (e.g., antimicrobial, anticancer).Identification of novel drug targets and development of targeted therapies. nih.govchemimpex.com
Chemical Biology Develop chemical probes to study biological pathways.New tools for basic research to understand complex cellular processes.
Materials Science Incorporate the scaffold into polymer backbones or as ligands in MOFs.Creation of new materials with unique conductive, optical, or catalytic properties. researchgate.net
Agrochemicals Screen derivatives for herbicidal, insecticidal, or fungicidal activity.Development of new, effective crop protection agents.

Development of Novel Research Probes and Tools Based on the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold is an excellent starting point for the development of sophisticated chemical probes and research tools. These tools are essential for dissecting complex biological systems and validating new drug targets.

One promising avenue is the creation of fluorescent probes. A related compound, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI), is known to be a fluorescent molecule. By chemically modifying the this compound structure—for example, by conjugating it to a known fluorophore or by modifying the heterocyclic system to enhance its intrinsic fluorescence—researchers could develop probes for live-cell imaging. These probes could be designed to localize within specific organelles or to report on the activity of a particular enzyme.

Another approach is the development of affinity-based probes for target identification. This can be achieved by attaching a reactive moiety (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin) to the scaffold. When introduced to a biological system, such a probe would bind to its protein target(s), and upon activation (e.g., by UV light), form a covalent bond. The biotin (B1667282) tag would then allow for the isolation and subsequent identification of the target protein via mass spectrometry. This strategy provides a powerful method for discovering the cellular partners of a bioactive small molecule.

Q & A

Q. What are the optimized synthetic routes for 4-(Furan-2-yl)-1-methyl-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the imidazole core. For example:

  • Step 1: Alkylation of 1H-imidazole with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the 1-methyl group.
  • Step 2: Coupling the furan-2-yl moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using a palladium catalyst and boronic acid derivatives .
  • Critical Factors: Solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yield. Evidence shows that microwave-assisted synthesis can reduce reaction time by 30–50% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.4–7.6 ppm (furan protons) and δ 3.6–3.8 ppm (N-methyl group) confirm substitution patterns. Splitting patterns distinguish regioisomers .
    • ¹³C NMR: Signals near 140–150 ppm indicate aromatic carbons, while 35–40 ppm corresponds to the methyl group .
  • IR Spectroscopy: Stretching vibrations at 3100–2900 cm⁻¹ (C-H aromatic) and 1600–1500 cm⁻¹ (C=N imidazole) validate structural motifs .
  • X-ray Crystallography: Used to resolve ambiguities in solid-state structures (e.g., bond angles, torsion angles). For example, a related imidazole derivative showed a C–N bond length of 1.34 Å, confirming aromaticity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: High-resolution single-crystal X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) are collected using diffractometers. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 11.706 Å, b = 20.230 Å, c = 9.542 Å, and β = 99.7° were reported for a phenanthroimidazole analog .
  • Refinement with SHELX:
    • SHELXL: Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H⋯S interactions at 3.5185 Å) .
    • Validation: R-factor < 0.05 and wR-factor < 0.15 indicate high accuracy. Disordered regions are modeled using PART instructions .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antiviral) of imidazole derivatives?

Methodological Answer:

  • Comparative Assays: Standardize testing protocols (e.g., MIC for antimicrobial activity, IC₅₀ for antiviral assays) across studies. For example, imidazole analogs with 4-nitrophenyl groups showed MIC values of 8–16 µg/mL against S. aureus, while furan-containing derivatives exhibited IC₅₀ = 12 µM against influenza A .
  • Structural Analysis: Correlate activity with substituent effects. Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while lipophilic groups (e.g., fluorinated ethyl) improve metabolic stability .

Q. What computational strategies are effective for designing analogs with improved target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, docking studies of imidazole-carbaldehyde derivatives revealed hydrogen bonds with Thr158 and hydrophobic interactions with Phe314 in the target enzyme’s active site .
  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. A QSAR study on 15 imidazole derivatives achieved R² = 0.89 for predicting IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.